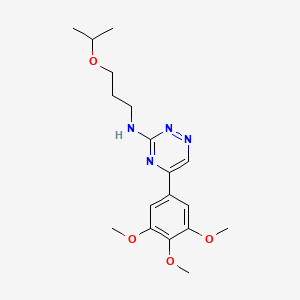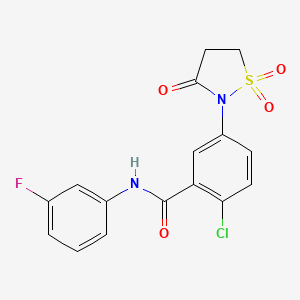![molecular formula C15H13F2NO2 B5014405 methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate](/img/structure/B5014405.png)
methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate, commonly known as DFB, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research for its potential therapeutic and pharmacological properties.
作用機序
The mechanism of action of DFB is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant properties. In addition, DFB has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of DFB is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments. DFB is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, DFB may have limited solubility in certain solvents, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DFB. One area of interest is the development of new synthesis methods for DFB that can improve its yield and purity. Another area of interest is the investigation of the potential side effects of DFB and its long-term safety profile. Finally, there is a need for further studies to elucidate the mechanism of action of DFB and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, DFB is a promising compound that has potential as a novel therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action and potential side effects are still being investigated, but early studies suggest that it may have significant therapeutic potential. Further research is needed to fully understand the biochemical and physiological effects of DFB and its potential as a therapeutic agent.
合成法
The synthesis of DFB involves the reaction of 4-aminomethyl benzoic acid with 3,4-difluoro benzaldehyde in the presence of a suitable catalyst and solvent. The reaction yields DFB as a white crystalline solid with a melting point of 95-98°C. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
科学的研究の応用
DFB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DFB has also been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These findings suggest that DFB may have potential as a novel therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
methyl 4-[(3,4-difluoroanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-15(19)11-4-2-10(3-5-11)9-18-12-6-7-13(16)14(17)8-12/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZROPWSOQYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014356.png)

![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014391.png)

![diethyl [5-(4-tert-butylphenoxy)pentyl]malonate](/img/structure/B5014408.png)